![molecular formula C19H21NO5S B2465543 ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 391876-42-9](/img/structure/B2465543.png)

ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

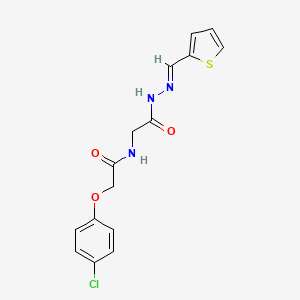

Thiophene derivatives, like the one you mentioned, are a significant class of organic compounds due to their wide range of applications in medicinal chemistry and material science . They are often used as building blocks in the synthesis of pharmaceuticals and organic materials .

Synthesis Analysis

The synthesis of thiophene derivatives often involves multicomponent reactions . For example, Gewald synthesis is a common method used for the synthesis of substituted thiophenes .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed using various spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including cyclization, acylation, and alkylation . The specific reactions would depend on the substituents present in the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the melting point, density, and solubility can be determined experimentally .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Research has demonstrated the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors. These compounds, including variations of thiophene carboxylates, have shown potent anticancer activity against colon HCT-116 human cancer cell lines. This suggests their potential application in developing new anticancer drugs (Abdel-Motaal et al., 2020).

Antimicrobial and Antioxidant Studies

Another area of application is in the development of antimicrobial and antioxidant agents. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives have been synthesized and screened for in vitro antimicrobial and antioxidant activities. Some compounds demonstrated excellent antibacterial, antifungal, and profound antioxidant potential, highlighting their utility in pharmaceutical applications (Raghavendra et al., 2016).

Anti-rheumatic Potential

Compounds structurally similar to ethyl 2-(2,6-dimethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have been evaluated for their anti-rheumatic potential. For example, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in vivo, indicating potential applications in treating rheumatic diseases (Sherif & Hosny, 2014).

Antiproliferative Activity

Furthermore, novel thiophene and thienopyrimidine derivatives have been prepared and tested for their antiproliferative activity. These studies reveal that some synthesized compounds are more active on breast cancer than on colon cancer cell lines, suggesting their potential use in cancer therapy (Ghorab et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-4-25-19(22)15-11-7-5-10-14(11)26-18(15)20-17(21)16-12(23-2)8-6-9-13(16)24-3/h6,8-9H,4-5,7,10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBSVGSUQYLHAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465461.png)

![7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline](/img/structure/B2465466.png)

![N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2465475.png)

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2465478.png)

![4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide](/img/structure/B2465481.png)

![6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2465483.png)